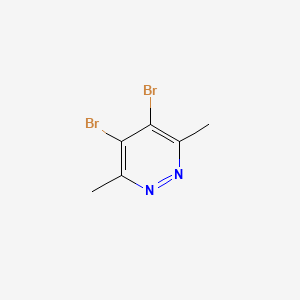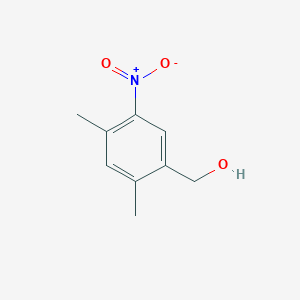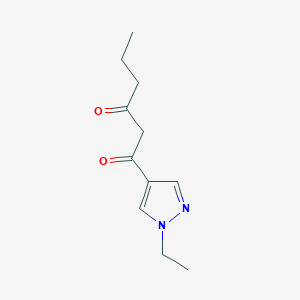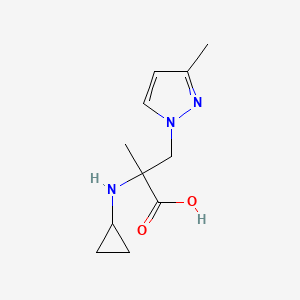
4,5-Dibromo-3,6-dimethylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-3,6-dimethylpyridazine is a chemical compound with the molecular formula C6H6Br2N2 It is a derivative of pyridazine, characterized by the presence of two bromine atoms and two methyl groups attached to the pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-3,6-dimethylpyridazine typically involves the bromination of 3,6-dimethylpyridazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-3,6-dimethylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be formed.
Coupling Products: Biaryl or diaryl compounds are typically formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-3,6-dimethylpyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-3,6-dimethylpyridazine involves its interaction with specific molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridazine ring. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dibromo-4,5-dimethylpyridazine
- 4,5-Dichloro-3,6-dimethylpyridazine
- 4,5-Dimethylpyridazine
Uniqueness
4,5-Dibromo-3,6-dimethylpyridazine is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro and unsubstituted counterparts. The bromine atoms make it more reactive in substitution and coupling reactions, providing a versatile platform for chemical synthesis .
Eigenschaften
Molekularformel |
C6H6Br2N2 |
|---|---|
Molekulargewicht |
265.93 g/mol |
IUPAC-Name |
4,5-dibromo-3,6-dimethylpyridazine |
InChI |
InChI=1S/C6H6Br2N2/c1-3-5(7)6(8)4(2)10-9-3/h1-2H3 |
InChI-Schlüssel |
WGJSWBAXTCBPTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N=N1)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate](/img/structure/B13473697.png)




![Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B13473737.png)


![2-[(Pyrazin-2-yl)amino]acetamide](/img/structure/B13473763.png)

![[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid](/img/structure/B13473783.png)



